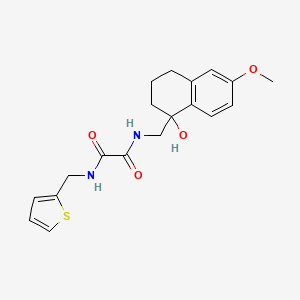

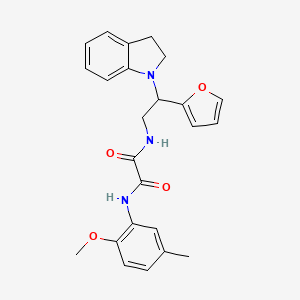

![molecular formula C22H29N5O6S B2409699 4-((6-羟基-2-甲基噻唑并[3,2-b][1,2,4]三唑-5-基)(3,4,5-三甲氧基苯基)甲基)哌嗪-1-羧酸乙酯 CAS No. 369367-20-4](/img/structure/B2409699.png)

4-((6-羟基-2-甲基噻唑并[3,2-b][1,2,4]三唑-5-基)(3,4,5-三甲氧基苯基)甲基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups and heterocyclic rings, including a thiazole ring, a triazole ring, and a piperazine ring . Thiazole and triazole rings are often found in biologically active compounds and pharmaceuticals . Piperazine rings are common in drugs and are known for their versatile biological activities.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of multiple polar groups and rings would likely make it relatively polar and potentially soluble in polar solvents .科学研究应用

生物活性与曼尼希反应

Fandaklı 等人(2012 年)探索了一些新的 1,2,4-三唑-3-酮衍生物的还原、曼尼希反应和抗菌活性评估。合成涉及乙酸[4-芳基亚甲氨基-3-(4-甲基苯基)-5-氧代-4,5-二氢-1H -1,2,4-三唑-1-基],生成曼尼希碱,其抗菌活性显着高于氨苄青霉素。这表明该化学物质与合成可作为抗菌剂的生物活性化合物有关 (Fandaklı 等人,2012 年)。

降压潜力

Bayomi 等人(1999 年)的研究合成了一系列 1,2,4-三唑并[1,5-α]嘧啶,包括 4-甲基-2-(4-酰基哌嗪-1-基)-1,2,4-三唑并[1,5-α]嘧啶-7(4H)-酮-6-羧酸乙酯,与哌唑嗪有关。这些化合物在体外和体内均显示出有希望的降压活性,突出了此类衍生物在开发降压药中的潜力 (Bayomi 等人,1999 年)。

合成和 5-HT2 拮抗剂活性

Watanabe 等人(1992 年)的另一项研究制备了 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮的衍生物,展示了有效的 5-HT2 拮抗剂活性。这些发现表明该化合物可用于合成通过调节 5-HT2 受体活性来治疗精神疾病的潜在应用的衍生物 (Watanabe 等人,1992 年)。

作用机制

Target of Action

The primary targets of this compound appear to be involved in neuroprotection and anti-neuroinflammatory pathways . The compound has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These targets play a crucial role in the inflammatory response and neuronal damage in neurodegenerative diseases.

Mode of Action

The compound interacts with its targets by inhibiting the production of NO and TNF-α, key mediators of inflammation . Additionally, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may exert its neuroprotective effects by modulating ER stress and apoptosis pathways.

Biochemical Pathways

The compound affects several biochemical pathways related to neuroprotection and anti-inflammation. It inhibits the NF-kB inflammatory pathway, a key regulator of immune and inflammatory responses . It also modulates ER stress pathways, which are implicated in the pathogenesis of various neurodegenerative diseases .

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the production of inflammatory mediators NO and TNF-α, and decreases the expression of ER stress and apoptosis markers . These molecular and cellular effects contribute to the compound’s potential as a neuroprotective and anti-neuroinflammatory agent.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with targets . Temperature can also influence the compound’s stability and reaction rates

属性

IUPAC Name |

ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O6S/c1-6-33-22(29)26-9-7-25(8-10-26)17(19-20(28)27-21(34-19)23-13(2)24-27)14-11-15(30-3)18(32-5)16(12-14)31-4/h11-12,17,28H,6-10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPCOUGTVBODMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2409616.png)

![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)

![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate](/img/structure/B2409625.png)

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)

![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)